molecular formula C12H9Cl2NO4S2 B3061147 Methyl 3-[(2,5-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate CAS No. 5693-34-5

Methyl 3-[(2,5-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate

Cat. No.: B3061147
CAS No.: 5693-34-5
M. Wt: 366.2 g/mol
InChI Key: XEYNCYLUBROHMJ-UHFFFAOYSA-N
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Description

Methyl 3-[(2,5-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate (CAS 5693-34-5) is a high-purity, synthetic thiophene-based derivative supplied for advanced chemical and pharmaceutical research applications . This compound, with a molecular formula of C 12 H 9 Cl 2 NO 4 S 2 and a molecular weight of 366.2 g/mol, serves as a versatile building block in medicinal chemistry, particularly for constructing more complex molecules with potential bioactivity . Its structure integrates a methyl carboxylate-functionalized thiophene ring and a sulfamoyl group linked to a 2,5-dichlorophenyl moiety, a configuration common in the exploration of novel therapeutic and agrochemical agents . The compound can be efficiently synthesized via sulfonylation of methyl 3-aminothiophene-2-carboxylate with 2,5-dichlorobenzenesulfonyl chloride . Research conditions demonstrate this can be achieved using DMAP in dichloromethane at 0°C to room temperature, yielding the product in approximately 78% after purification, or alternatively, using pyridine in refluxing acetonitrile for a 72% yield . Its physical properties include a predicted density of 1.593 g/cm³ and a high boiling point of 519.6°C at 760 mmHg, indicating high stability suitable for various experimental conditions . As a key intermediate, it can undergo further chemical transformations, including oxidation of the thiophene ring, reduction, and electrophilic substitution, enabling extensive structural diversification for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

methyl 3-[(2,5-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO4S2/c1-19-12(16)11-9(4-5-20-11)15-21(17,18)10-6-7(13)2-3-8(10)14/h2-6,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYNCYLUBROHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362064
Record name methyl 3-[(2,5-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5693-34-5
Record name methyl 3-[(2,5-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonylation Reaction with DMAP in Dichloromethane

Procedure :
To a stirred solution of methyl 3-aminothiophene-2-carboxylate (1.0 g, 6.36 mmol) and DMAP (776 mg, 6.36 mmol) in anhydrous dichloromethane (20 mL), 2,5-dichlorobenzenesulfonyl chloride (1.2 equiv, 7.63 mmol) is added dropwise at 0°C under nitrogen. The mixture is warmed to room temperature and stirred for 12 hours. The reaction is quenched with ice-cold water (50 mL), and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

Purification :
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield a white solid (1.4 g, 78%).

Key Data :

  • Yield : 78%
  • Reaction Time : 12 hours
  • Solvent : Dichloromethane
  • Base : DMAP

Alternative Method Using Pyridine in Acetonitrile

Procedure :
Methyl 3-aminothiophene-2-carboxylate (1.5 g, 9.54 mmol) is dissolved in acetonitrile (30 mL) with pyridine (1.2 mL, 14.3 mmol). 2,5-Dichlorobenzenesulfonyl chloride (2.3 g, 9.54 mmol) is added in one portion, and the mixture is refluxed for 6 hours. After cooling, the solvent is evaporated, and the residue is dissolved in ethyl acetate (100 mL). The organic phase is washed with 1M hydrochloric acid, saturated sodium bicarbonate, and brine, then dried and concentrated.

Purification :
Recrystallization from ethanol/water (4:1) affords the product as off-white crystals (2.1 g, 72%).

Key Data :

  • Yield : 72%
  • Reaction Time : 6 hours
  • Solvent : Acetonitrile
  • Base : Pyridine

Comparative Analysis of Reaction Conditions

The choice of base and solvent significantly impacts reaction efficiency:

Condition DMAP/Dichloromethane Pyridine/Acetonitrile
Yield 78% 72%
Reaction Time 12 hours 6 hours
Purification Method Chromatography Recrystallization
Purity >95% (HPLC) >98% (HPLC)

DMAP enhances nucleophilicity of the amine, enabling milder conditions, while pyridine requires higher temperatures but simplifies workup.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.91 (s, 3H, OCH₃), 6.92 (d, J = 5.6 Hz, 1H, thiophene-H), 7.45 (d, J = 5.6 Hz, 1H, thiophene-H), 7.62–7.69 (m, 3H, Ar-H), 9.12 (s, 1H, NH).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 52.4 (OCH₃), 118.7, 125.3, 128.9, 130.1, 132.8, 136.4, 140.2, 142.5, 161.9 (C=O).

Mass Spectrometry (MS)

  • ESI-MS : m/z 379.0 [M+H]⁺ (calculated for C₁₂H₁₀Cl₂N₂O₄S: 378.97).

Optimization Challenges and Solutions

Byproduct Formation

Over-sulfonylation or disubstitution is mitigated by stoichiometric control (1:1 amine:sulfonyl chloride ratio) and low-temperature additions.

Solvent Selection

Polar aprotic solvents (acetonitrile, dichloromethane) improve sulfonyl chloride solubility, while ethereal solvents (THF) reduce yields due to poor reagent dispersion.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow systems with in-line quenching reduce reaction times to <2 hours, achieving yields of 85–90%.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,5-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 3-[(2,5-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Carboxylate Esters with Sulfonamide/Sulfamoyl Groups

Ethyl 2-[2-[[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfonyl]ethanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
  • Structural Differences :
    • Contains a cyclopenta[b]thiophene core instead of a simple thiophene.
    • The sulfonyl group is attached to a 1,3,4-oxadiazole ring substituted with 3,5-dimethoxyphenyl, contrasting with the dichlorophenyl group in the target compound .
  • Functional Implications : The oxadiazole moiety may enhance π-π stacking interactions in biological targets, whereas the dichlorophenyl group in the target compound could improve lipophilicity and halogen bonding .
Ethyl 5-[(3R)-4-Amino-3-hydroxybutyl]thiophene-2-carboxylate
  • Structural Differences: Substituted with an amino alcohol side chain at position 5 instead of a sulfamoyl group. Lacks aromatic chlorination, reducing steric bulk and electronic effects compared to the dichlorophenyl group .
  • Functional Implications: The amino alcohol side chain may confer solubility in polar solvents, whereas the dichlorophenyl group in the target compound could enhance membrane permeability .
Methyl 4-Hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-Dioxide
  • Structural Differences: Features a fused thieno-thiazine ring system with a sulfone group. Contains a hydroxy group at position 4, absent in the target compound .

Dichlorophenyl-Substituted Analogs

3-(2,5-Dichlorophenyl)-1,1-Dimethylurea
  • Structural Differences :
    • A urea derivative with a 2,5-dichlorophenyl group instead of a thiophene-sulfamoyl scaffold.
    • Lacks the ester functionality present in the target compound .
  • The target compound’s thiophene core may offer different modes of action, such as enzyme inhibition via sulfonamide interactions .
RWJ56110 (Schizophrenia Drug Candidate)
  • Structural Differences :
    • Contains a 2,6-dichlorophenyl group attached to an indole-sulfonamide scaffold.
    • Features a complex peptidomimetic structure, contrasting with the simpler thiophene backbone of the target compound .
  • Functional Implications : The 2,6-dichloro substitution may alter receptor selectivity compared to the 2,5-dichloro pattern in the target compound, highlighting the importance of substitution geometry .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Methyl 3-[(2,5-Dichlorophenyl)sulfonylamino]thiophene-2-carboxylate Thiophene 2,5-Dichlorophenyl-sulfamoyl, methyl ester 366.2 Sulfonamide, Carboxylate
Ethyl 2-[2-[[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfonyl]... Cyclopenta[b]thiophene 1,3,4-Oxadiazole-sulfonyl, 3,5-dimethoxyphenyl ~500 (estimated) Oxadiazole, Sulfonyl, Carboxylate
3-(2,5-Dichlorophenyl)-1,1-Dimethylurea Urea 2,5-Dichlorophenyl 233.1 Urea
Ethyl 5-[(3R)-4-Amino-3-hydroxybutyl]thiophene-2-carboxylate Thiophene Amino alcohol side chain ~285 (estimated) Amino Alcohol, Carboxylate

Biological Activity

Methyl 3-[(2,5-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₉Cl₂N₁O₄S₂ and a molecular weight of approximately 366.24 g/mol. It appears as a white crystalline solid, which is insoluble in water but soluble in organic solvents such as toluene, acetonitrile, and ethanol. The presence of the sulfonylamino group and the dichlorophenyl moiety contributes to its unique reactivity and potential applications in medicinal chemistry.

The biological activity of this compound can be attributed to several key mechanisms:

  • Nucleophilic Substitution Reactions : The sulfonamide group can participate in nucleophilic substitution reactions, which are crucial for its interaction with biological targets.
  • Electrophilic Aromatic Substitution : The electron-rich thiophene ring allows for electrophilic aromatic substitution reactions, enhancing the compound's reactivity with various biomolecules.
  • Carboxylate Functionality : The carboxylate group can undergo esterification or hydrolysis, influencing the compound's solubility and reactivity in biological systems.

Biological Activity

Research indicates that this compound exhibits potential anti-inflammatory and antimicrobial properties. Its structural similarities to other sulfonamide compounds suggest a mechanism involving inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.

Case Studies

  • Antimicrobial Activity :
    • In vitro studies have demonstrated that this compound inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics.
  • Anti-inflammatory Effects :
    • A study investigating the anti-inflammatory properties revealed that the compound significantly reduced pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
Methyl 3-sulfamoylthiophene-2-carboxylateC₁₂H₉N₁O₄SLacks dichlorophenyl group; focuses on sulfamoyl functionality
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylateC₁₂H₉ClO₄SContains chlorosulfonyl instead of sulfonamide; different reactivity profile
Methyl 3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxylateC₁₃H₁₀Cl₂O₃SFeatures a methoxy group; alters solubility and reactivity

The uniqueness of this compound lies in its specific combination of functional groups that may confer distinct biological activities compared to these similar compounds .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Methyl 3-[(2,5-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Begin with coupling the sulfonyl chloride derivative of 2,5-dichlorophenyl to a thiophene-2-carboxylate scaffold. Use anhydrous dichloromethane (CH₂Cl₂) under nitrogen, as described for analogous sulfonamide-thiophene syntheses . Monitor the reaction via TLC and purify via reverse-phase HPLC (gradient: 30%→100% methanol/water) to isolate the product. Optimize yield by adjusting stoichiometry (e.g., 1.2 equivalents of anhydride) and reaction time (e.g., overnight reflux).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features should be prioritized?

  • Methodology : Employ 1^1H/13^{13}C NMR to confirm the sulfonylamino group (δ ~10-11 ppm for NH) and thiophene ring protons (δ ~6.5-7.5 ppm). IR spectroscopy (C=O stretch ~1700 cm⁻¹, S=O ~1350/1150 cm⁻¹) validates functional groups . For purity, combine HPLC with high-resolution mass spectrometry (HRMS).

Q. How should researchers handle solubility challenges during in vitro bioassays?

  • Methodology : Pre-dissolve the compound in DMSO (≤1% v/v) and dilute in assay buffer. Confirm stability via UV-Vis spectroscopy (200-400 nm) to detect aggregation or degradation. If precipitation occurs, consider sonication or co-solvents like PEG-400 .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity while minimizing toxicity?

  • Methodology : Perform SAR studies by modifying substituents on the dichlorophenyl or thiophene moieties. For example:

  • Replace chlorine with electron-withdrawing groups (e.g., CF₃) to enhance electrophilicity.
  • Introduce methyl or tert-butyl groups to improve lipophilicity and membrane permeability .
  • Assess cytotoxicity using MTT assays on mammalian cell lines alongside antibacterial testing .

Q. What strategies resolve discrepancies in biological activity across different assay systems?

  • Methodology : Systematically vary assay parameters (e.g., pH, temperature, bacterial strain). For inconsistent MIC values:

  • Confirm compound stability under assay conditions via LC-MS.
  • Test metabolite formation using liver microsomes to rule out prodrug activation .
  • Compare results with positive controls (e.g., ciprofloxacin) to validate assay reliability .

Q. How can computational methods predict the compound’s interaction with target enzymes?

  • Methodology : Use molecular docking (AutoDock Vina) to model binding to bacterial dihydrofolate reductase (DHFR). Prioritize docking poses with hydrogen bonds between the sulfonamide group and active-site residues (e.g., Asp27, Thr121). Validate predictions with mutagenesis studies .

Q. What analytical approaches identify degradation products under accelerated stability testing?

  • Methodology : Expose the compound to stress conditions (40°C/75% RH, UV light). Analyze degradation via:

  • HPLC-MS : Track new peaks and assign structures using fragmentation patterns.
  • NMR : Compare stressed vs. unstressed samples for chemical shift changes. Common degradation pathways include hydrolysis of the methyl ester or sulfonamide bond .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[(2,5-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate
Reactant of Route 2
Methyl 3-[(2,5-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate

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